molecular formula C15H11N3O3 B5507455 Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone

Cat. No.: B5507455
M. Wt: 281.27 g/mol
InChI Key: VDYJQQDNEQYZRB-UHFFFAOYSA-N
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Description

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole is 281.08004122 g/mol and the complexity rating of the compound is 423. The solubility of this chemical has been described as 39.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole and its derivatives show promise as anticancer agents. A study synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. Notably, certain compounds displayed selective cytotoxic activity and induced apoptosis in specific cancer cell lines, highlighting their potential as potent anticancer agents (Romero-Castro et al., 2011).

Antimicrobial and Anticancer Scaffold

Benzimidazole derivatives, including 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, are recognized for their significant role in developing new bioactive substances. Recent work has led to the design and synthesis of numerous benzimidazole derivatives with impressive yields. Some of these compounds have shown potent antibacterial properties against various strains, including MRSA, and also exhibit cytotoxicity against multiple cancer cell lines (Pham et al., 2022).

Synthetic Processes

Research in green chemistry has explored the synthesis of benzimidazoles, including derivatives of 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, using supercritical methanol. This method not only synthesizes benzimidazoles efficiently but also uses earth-abundant materials, highlighting a sustainable approach in chemical synthesis (Sun, Bottari, & Barta, 2015).

Broad Spectrum Activity

Nitroheterocyclic compounds, including nitrobenzimidazoles, are known for their broad-spectrum activity against various protozoan and bacterial infections. These compounds, through their biologically active nitro groups, have been used as therapeutic agents in treating a range of infections (Raether & Hänel, 2003).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use in a biological context, benzimidazoles are known to have a wide range of biological activities, including antiviral, antifungal, and anticancer properties .

Safety and Hazards

As with any chemical compound, handling “1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and physical properties .

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it shows promising biological activity, it could be further investigated for potential medicinal uses .

Properties

IUPAC Name

benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-11(5-4-8-13(10)18(20)21)15(19)17-9-16-12-6-2-3-7-14(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYJQQDNEQYZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320035
Record name benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314022-87-2
Record name benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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